Product packaging for 7-Oxaspiro[4.5]decan-10-amine(Cat. No.:CAS No. 1545389-85-2)

7-Oxaspiro[4.5]decan-10-amine

Cat. No.: B2517455
CAS No.: 1545389-85-2
M. Wt: 155.241
InChI Key: ZTNISPQVLTTZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Name: 7-Oxaspiro[4.5]decan-10-amine CAS Number: 1545389-85-2 Molecular Formula: C 9 H 17 NO Molecular Weight: 155.24 g/mol this compound is a spirocyclic amine compound characterized by its unique structure, which incorporates both cyclohexane and tetrahydropyran rings sharing a central carbon atom, with a primary amine functional group . This architecture makes it a valuable and versatile building block in medicinal chemistry and drug discovery research . The amine group serves as a key handle for further chemical synthesis, allowing researchers to link the spirocyclic scaffold to other molecular fragments. As a specialized chemical, it is primarily used in the exploration of new pharmacologically active compounds. Spirocyclic structures like this one are of significant interest in the development of new therapeutics due to their three-dimensionality and potential to improve selectivity and metabolic stability. This product is strictly for research applications and is not intended for diagnostic or therapeutic uses. Safety Information: This compound is classified with the signal word Danger and carries the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2517455 7-Oxaspiro[4.5]decan-10-amine CAS No. 1545389-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[4.5]decan-10-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-3-6-11-7-9(8)4-1-2-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNISPQVLTTZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545389-85-2
Record name 7-oxaspiro[4.5]decan-10-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 7 Oxaspiro 4.5 Decan 10 Amine and Analogues

Retrosynthetic Analyses and Strategic Disconnections for 7-Oxaspiro[4.5]decan-10-amine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be designed.

Amine-Directed Disconnections in Spirocyclic Systems

The presence of an amine group in the target molecule, this compound, offers a key strategic point for disconnection. In retrosynthesis, the carbon-nitrogen bond of the amine is a common point for cleavage. This approach often leads to a ketone precursor, which can then be converted to the amine in the forward synthesis via reactions like reductive amination. youtube.com For spirocyclic systems, this disconnection strategy is particularly useful as it simplifies the complex three-dimensional structure into more manageable, non-spirocyclic or simpler spirocyclic precursors. researchgate.net The inherent three-dimensionality of spirocycles is a desirable feature in drug design, making the development of modular and scalable synthetic methods a priority. chemrxiv.orgacs.org

Key Precursors for Oxaspirodecane Core Construction

The construction of the 7-oxaspiro[4.5]decane core is a critical step in the synthesis of the target molecule. chemrxiv.orgresearchgate.net Several key precursors can be envisioned for building this spirocyclic framework. One common approach involves the use of a cyclopentanone (B42830) derivative and a suitable four-carbon unit that can form the tetrahydropyran (B127337) ring. For instance, a Prins-pinacol annulation of a methylene (B1212753) vicinal diol with a carbonyl compound can be used to form 2-oxaspiro[4.5]decanes. thieme-connect.com Another strategy involves the cyclization of a precursor containing both a hydroxy group and an internal alkyne, catalyzed by transition metals like gold. thieme-connect.com

A notable method for constructing the oxaspiro[4.5]decane core involves the reaction of 3-buten-1-ol (B139374) with cyclopentanone in the presence of sulfuric acid to yield 6-oxaspiro[4.5]decan-9-ol. google.com This intermediate can then be further functionalized. Additionally, Knoevenagel condensation of 6-oxaspiro[4.5]decan-9-one with methyl 2-cyanoacetate provides a route to introduce further complexity to the scaffold. tandfonline.com

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a convergent and efficient manner, often employing stereoselective methods to control the three-dimensional arrangement of atoms.

Stereoselective Construction of Oxaspirocycles via Chiral Directing Groups

Achieving stereoselectivity in the synthesis of spirocycles is crucial, as different stereoisomers can have vastly different biological activities. Chiral directing groups can be employed to control the stereochemical outcome of key bond-forming reactions. These directing groups, which are themselves chiral, temporarily attach to a substrate and guide the approach of reagents to a specific face of the molecule. An enantioselective construction of a spiro-dihydropyran skeleton can be achieved via a cinchona alkaloid-catalyzed domino Michael addition. thieme-connect.com Although this example does not directly yield this compound, the principle can be applied to its synthesis. The use of chiral auxiliaries in reactions like anti-aldol additions can also establish key stereocenters in precursors to the spirocyclic core. nih.gov

Amination Reactions on Spirocyclic Intermediates

Once the 7-oxaspiro[4.5]decane core is established, the introduction of the amine functionality is the next critical step. A common method for this transformation is the reductive amination of a corresponding spirocyclic ketone, such as 7-oxaspiro[4.5]decan-10-one. thieme-connect.comgoogle.com This reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), which is then reduced in situ to the desired amine. Common reducing agents for this process include sodium cyanoborohydride and sodium triacetoxyborohydride. google.com

Preparation of Amine Dihydrochloride (B599025) Salts and Quaternary Amine Salts

For purification, storage, and handling purposes, amines are often converted to their corresponding salts. The this compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid. google.com This process typically involves dissolving the amine in a suitable organic solvent and adding a solution of HCl in the same or a miscible solvent, leading to the precipitation of the salt.

Furthermore, the amine can be converted to a quaternary ammonium salt. This is typically achieved by reacting the amine with an alkylating agent. researchgate.netmdpi.com For instance, reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-methylated quaternary ammonium iodide. The synthesis of quaternary ammonium salts can also be achieved through reaction with dimethyl carbonate or by ion exchange methods. researchgate.netgoogle.com

Synthesis of Related Oxaspiro[4.5]decane Amine Scaffolds

The construction of the oxaspiro[4.5]decane amine core and its analogues is achieved through several elegant synthetic routes. These methodologies often involve the formation of key intermediates which are then further functionalized to yield the desired amine products.

Prins/Pinacol (B44631) Cascade Processes for Oxaspiro[4.5]decan-1-one Intermediates

A notable and efficient method for the synthesis of substituted 8-oxaspiro[4.5]decan-1-ones involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. rsc.orgsorbonne-universite.frresearchgate.net This process typically utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials to generate the oxaspirocyclic core with good yields and high selectivity. rsc.orgsorbonne-universite.frresearchgate.net The reaction is initiated by a Prins cyclization, followed by a pinacol rearrangement to form the spirocyclic ketone scaffold. slideshare.netchemistry-reaction.com

The scope of this reaction is broad, accommodating a range of aldehydes including aromatic, aliphatic, and heteroaromatic aldehydes. rsc.orgresearchgate.net For instance, the reaction of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with various aldehydes in the presence of a catalytic amount of BF₃·OEt₂ in CH₂Cl₂ under an argon atmosphere has been reported to produce 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields. sorbonne-universite.fr A plausible reaction mechanism suggests that the oxocarbenium ion intermediate, formed from the aldehyde, is attacked by the internal olefin to generate a carbocation, which then undergoes a 1,2-shift in a pinacol-type rearrangement to yield the final product. sorbonne-universite.frthieme-connect.com

Table 1: Prins/Pinacol Cascade Reaction with Various Aldehydes

Aldehyde (RCHO) Product Yield (%)
Phenyl 7-Phenyl-8-oxaspiro[4.5]decan-1-one 86
4-Tolyl 7-(p-Tolyl)-8-oxaspiro[4.5]decan-1-one 82
4-Chlorophenyl 7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one 85
Isopropyl 7-Isopropyl-8-oxaspiro[4.5]decan-1-one 75
Isobutyl 7-Isobutyl-8-oxaspiro[4.5]decan-1-one 78
4-Bromothiophene-3-carboxaldehyde 7-(4-Bromothiophen-3-yl)-8-oxaspiro[4.5]decan-1-one 80

This methodology has been successfully applied to the synthesis of various 7-substituted-8-oxaspiro[4.5]decan-1-ones, demonstrating its utility in generating key intermediates for more complex molecules. sorbonne-universite.frresearchgate.net

Organozinc Chemistry in 2-Oxaspiro[4.5]decane Synthesis

Organozinc chemistry, particularly the Reformatsky reaction, offers a pathway for the synthesis of spirocyclic structures. This reaction involves the use of an α-haloester and a ketone in the presence of zinc to form β-hydroxy esters, which can be precursors to lactones. While direct synthesis of 2-oxaspiro[4.5]decane using this method is not extensively detailed in the provided information, the fundamental principles of the Reformatsky reaction are applicable to the formation of the lactone moiety in related spirolactones.

Cinchona Alkaloid Catalyzed Domino Michael Additions for Spiro-Dihydropyran Skeletons

The asymmetric synthesis of spiro-dihydropyran architectures can be achieved through a domino Michael/hemiacetalization reaction catalyzed by Cinchona alkaloids. nih.govacs.orgacs.org This organocatalytic sequence, involving the reaction of cyclic β-oxo aldehydes with aromatic β,γ-unsaturated α-keto esters, yields spiro-dihydropyran structures with high stereoselectivity (up to 97% ee). nih.govacs.orgacs.org The reaction is typically performed under mild conditions, and the choice of the Cinchona alkaloid catalyst is crucial for achieving high levels of enantioselectivity. acs.orgacs.org For instance, (DHQD)₂PYR has been identified as a highly effective catalyst for this transformation. acs.org

Table 2: Cinchona Alkaloid Catalyzed Domino Michael Addition

Catalyst Solvent Temperature (°C) Enantiomeric Excess (ee, %)
Quinine Toluene -20 25
(DHQ)₂PYR Toluene -20 78
(DHQD)₂PYR Toluene -20 85
(DHQD)₂PYR Toluene/t-BuOH (10:1) -20 90

This method provides a valuable route to chiral spiro-dihydropyran skeletons, which can be further elaborated to access a variety of spirocyclic compounds. acs.orgunimi.it

Iodocyclization Strategies for Oxa-Spirocyclic Amines

Iodocyclization has emerged as a key synthetic step for the preparation of oxa-spirocycles. nih.govrsc.orgscispace.comnih.gov This strategy involves the intramolecular cyclization of unsaturated alcohols in the presence of iodine and a base, such as sodium bicarbonate, to form the oxa-spirocyclic core. nih.govresearchgate.net The resulting iodinated spirocycle can then be converted to the corresponding amine. For example, treatment of the iodide with sodium azide (B81097) followed by reduction, or through a Staudinger reaction, yields the desired oxa-spirocyclic amine. nih.govresearchgate.net This approach has been used to synthesize a wide variety of oxa-spirocyclic compounds. nih.govrsc.orgnih.gov

Table 3: Iodocyclization for the Synthesis of Oxa-Spirocycles

Substrate (Alkenyl Alcohol) Product (Iodinated Spirocycle) Yield (%)
1-(But-3-en-1-yl)cyclopentan-1-ol 1-Iodo-2-oxaspiro[4.4]nonane 95
1-(But-3-en-1-yl)cyclohexan-1-ol 1-Iodo-2-oxaspiro[4.5]decane 98
1-(Pent-4-en-1-yl)cyclopentan-1-ol 6-(Iodomethyl)-1-oxaspiro[4.4]nonane 85

The versatility of this method makes it a powerful tool for the construction of diverse oxa-spirocyclic amine libraries. nih.govresearchgate.net

Biocatalytic Approaches for Homochiral Oxaspirocycles and Amines

Biocatalysis has become an increasingly important tool for the synthesis of enantiomerically pure chiral amines and their precursors. acs.orgmdpi.commdpi.comnih.gov Enzymes such as transaminases, imine reductases, and monoamine oxidases are employed to achieve high levels of stereocontrol in the synthesis of chiral amines. mdpi.commdpi.com These biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. mdpi.comnih.gov For instance, transaminases can be used for the amination of carbonyl groups, while imine reductases catalyze the asymmetric reduction of imines to chiral amines. mdpi.com The development of engineered enzymes has further expanded the scope and efficiency of biocatalytic amine synthesis. acs.org

Diels-Alder Cycloaddition Routes to Oxaspiro[4.5]decanes from Furanone Derivatives

The Diels-Alder reaction provides a powerful and convergent approach to the construction of oxaspiro[4.5]decane systems. acs.orgresearchgate.netacs.org Specifically, 5-methylene-2(5H)-furanone has been utilized as a dienophile in cycloaddition reactions with various dienes to afford spiroadducts. acs.orgresearchgate.net These reactions typically yield spirolactones, which can then be further transformed into other saturated and unsaturated spirolactones and spiroethers through simple chemical modifications such as hydrogenation and reduction. researchgate.net This methodology has proven to be efficient for the synthesis of a variety of spirolactones and spiroethers. researchgate.net The reaction of 5-methylene-2(5H)-furanone with butadiene, for example, leads to the formation of a bicyclic spiroadduct in good yield. researchgate.net

Knoevenagel Reaction and Subsequent Nucleophilic Additions in Spirocyclic Amine Precursor Synthesis

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. sci-hub.setandfonline.com This reaction, often catalyzed by a weak base like an amine, proceeds through a nucleophilic addition followed by a dehydration, yielding an α,β-unsaturated product. sci-hub.se Its utility in complex molecule synthesis is particularly evident in domino reactions for building spirocyclic systems.

In the synthesis of spirocyclic precursors, the Knoevenagel condensation can be the initial step in a multi-component domino sequence. mdpi.com For instance, a Knoevenagel/Michael/cyclization multicomponent reaction can be employed to synthesize spiro compounds in good yields. mdpi.com The process is initiated by the Knoevenagel condensation between a cyclic ketone (like isatin) and an active methylene compound (like malononitrile), catalyzed by an organocatalyst such as an ionic liquid. mdpi.com This forms a highly reactive isatylidene-malononitrile intermediate. mdpi.com This intermediate then undergoes a Michael addition with another nucleophile, which is followed by an intramolecular cyclization and tautomerization to furnish the final spiro compound. mdpi.com

This methodology allows for the diastereoselective synthesis of highly substituted spiro[cyclohexane-1,2'-indan]-1',3',4-triones through a Knoevenagel/Diels-Alder/epimerization sequence. nih.gov The initial Knoevenagel condensation of an arylaldehyde and 1,3-indandione (B147059) provides the necessary arylidene-1,3-indandiones for the subsequent cycloaddition. nih.gov The choice of amine catalyst is crucial; primary amines, for example, are proposed to react with the carbonyl compound to form a Schiff-base intermediate, which then participates in the condensation. tandfonline.com

The table below summarizes examples of Knoevenagel-initiated domino reactions for the synthesis of spirocyclic compounds.

Reactant 1 Reactant 2 Reactant 3 Catalyst Reaction Sequence Resulting Core Structure Reference
IsatinMalononitrile1,3-Dicarbonyl1-Methylimidazolium chlorideKnoevenagel/Michael/CyclizationSpirooxindole mdpi.com
EnoneAldehyde1,3-IndandioneAmino Acids/AminesKnoevenagel/Diels-Alder/EpimerizationSpiro[cyclohexane-1,2'-indan] nih.gov
4-HydroxybenzaldehydeEthyl acetoacetate-Piperidine (B6355638)/HOAcKnoevenagel Condensationα,β-unsaturated ester sci-hub.se

Tandem Prins/Friedel–Crafts Cyclization for Heterotricyclic Systems

A powerful strategy for the stereoselective synthesis of complex heterotricyclic systems is the tandem Prins/Friedel–Crafts cyclization. nih.govacs.org This reaction sequence combines the coupling of a homoallylic alcohol or amide with a carbonyl compound (the Prins cyclization) and an intramolecular electrophilic aromatic substitution (the Friedel–Crafts reaction) into a single, efficient operation. acs.org

This methodology has been successfully applied to the synthesis of various heterotricycles, including trans-fused hexahydro-1H-benzo[f]isochromenes and N-tosyloctahydrobenzo[f]isoquinolines. nih.govacs.org The reaction typically involves treating a homoallylic substrate, such as an (E)-6-arylhex-3-enyl alcohol or N-tosylamide, with an aldehyde in the presence of a Lewis acid catalyst system. acs.org A mixture of Scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) has been shown to be particularly effective, providing high conversion and enhanced reaction rates. nih.govacs.org

The stereochemical outcome of the cyclization is dependent on the geometry of the olefin in the starting material. (E)-olefins generally yield trans-fused products, while (Z)-olefins lead to the formation of cis-fused heterotricycles with complete selectivity. acs.org The reaction proceeds via the initial Prins cyclization to form a tetrahydropyran or piperidine ring, which generates an intermediate electrophile that is then trapped by the tethered aromatic ring in an intramolecular Friedel–Crafts cyclization to construct the final tricyclic system. acs.orgrsc.org This approach represents the first report on intramolecular aza- and thia-Prins/Friedel–Crafts cyclizations, providing direct access to biologically relevant octahydrobenzo[f]isoquinoline scaffolds. acs.org

The following table details representative substrates and products of the tandem Prins/Friedel-Crafts cyclization.

Substrate Coupling Partner Catalyst System Product Stereochemistry Reference
(E)-6-Arylhex-3-enyl alcoholAldehydeSc(OTf)₃ / TsOHHexahydro-1H-benzo[f]isochromeneTrans-fused acs.org
(E)-6-Arylhex-3-enyl N-tosylamideAldehydeSc(OTf)₃ / TsOHN-Tosyloctahydrobenzo[f]isoquinolineTrans-fused acs.org
(Z)-6-Arylhex-3-enyl alcoholAldehydeSc(OTf)₃ / TsOHHexahydro-1H-benzo[f]isochromeneCis-fused acs.org
(Z)-6-Arylhex-3-enyl N-tosylamideAldehydeSc(OTf)₃ / TsOHN-Tosyloctahydrobenzo[f]isoquinolineCis-fused acs.org
Benzyl ether of (E)-6-arylhex-3-enyl alcohol-DDQ / SnCl₄Hexahydro-1H-benzo[f]isochromeneTrans-fused rsc.org

Total Synthesis Strategies Involving Oxaspirodecane Intermediates

The oxaspirodecane skeleton is a key structural motif in various natural products, and its construction often represents a pivotal challenge in total synthesis. researchgate.net Synthetic strategies toward molecules containing this core often rely on convergent routes where complex fragments are coupled late in the synthesis, or on cascade reactions that rapidly build molecular complexity. nih.govuclouvain.be

One prominent strategy involves an intramolecular cyclization to form one of the rings of the spirocyclic system. For example, in the synthesis of the sesterterpenoid nitidasin, which features a complex 5-8-6-5 carbon skeleton, a key step is a ring-closing olefin metathesis to form an eight-membered ring fused to a pre-existing five-membered ring. researchgate.net Although not a direct synthesis of an oxaspirodecane, this highlights the use of powerful ring-forming reactions to build components of complex spiro-fused systems.

Biomimetic strategies offer an efficient approach, aiming to replicate proposed biosynthetic pathways. nih.gov These syntheses often involve a dearomatization step to trigger a cascade reaction, constructing stereochemical complexity from a simple planar aromatic precursor. nih.gov Such an approach could be envisioned for an oxaspirodecane where an aromatic precursor is dearomatized and simultaneously cyclized to form the spirocyclic core.

In another example, the total synthesis of the diterpene dictyoxetane required the construction of a trans-hydrindane (B1202327) core. researchgate.net A key transformation was a phosphorane-mediated, pinacol-like rearrangement of a cis-diol, which proceeded via a formal 1,2-hydride shift to establish the requisite trans ring junction. researchgate.net Such rearrangement strategies are powerful tools for controlling stereochemistry at ring junctions, a critical feature in many spirocyclic and fused-ring systems, including oxaspirodecane derivatives. The strategic use of aryne cyclizations has also emerged as a method for accessing challenging structural motifs, such as the decorated [3.2.2]-bridged bicycle in tubingensin B, demonstrating the power of modern synthetic methods to build complex polycyclic systems that can be analogous to or contain oxaspirodecane substructures. nih.gov

The table below lists key strategies and reactions used in the synthesis of complex molecules featuring cores related to oxaspirodecane.

Target/Core Key Strategy Key Reaction Significance Reference
NitidasinConvergent SynthesisRing-Closing Olefin MetathesisConstruction of an 8-membered ring in a 5-8-6-5 fused system. researchgate.net
GarcibracteatoneBiomimetic SynthesisDearomatization CascadeEfficient construction of molecular complexity from simple precursors. nih.gov
Dictyoxetane CoreStereochemical ControlPhosphorane-mediated Pinacol-like RearrangementEstablishment of a trans-hydrindane ring junction. researchgate.net
Tubingensin BAryne ChemistryCarbazolyne Cyclization / Rh-catalysed FragmentationInstallation of a seven-membered ring and vicinal quaternary centers. nih.gov

Chemical Transformations and Reactivity of 7 Oxaspiro 4.5 Decan 10 Amine

Reactions of the Primary Amine Functionality in Spirocyclic Systems

The primary amine group in 7-Oxaspiro[4.5]decan-10-amine is the principal site of reactivity, undergoing a variety of classical amine reactions. Its position on the spirocyclic skeleton influences reaction kinetics and stereochemical outcomes.

The nucleophilic nitrogen atom of this compound readily reacts with alkylating agents, such as alkyl halides. This reaction proceeds via nucleophilic substitution to yield secondary and tertiary amines, and can continue to form a quaternary ammonium (B1175870) salt through a process known as exhaustive methylation if an excess of the alkylating agent (like methyl iodide) is used. libretexts.orgyoutube.com The formation of spiro quaternary ammonium systems is a known synthetic pathway. google.com The reaction begins with the primary amine acting as a nucleophile, displacing a halide ion from the alkylating agent. chadsprep.com This process can be repeated until the nitrogen atom is bonded to four carbon substituents, resulting in a positively charged quaternary ammonium ion. youtube.com In some synthetic protocols for related spirocycles, quaternization is a key step, for example, in the reaction of a spirolactone with propargyl bromide to yield a quaternary amine salt. rsc.org

Table 1: Products of Alkylation Reactions Reactant: this compound

Alkylating AgentProduct NameProduct Class
Methyl Iodide (1 eq.)N-Methyl-7-oxaspiro[4.5]decan-10-amineSecondary Amine
Methyl Iodide (2 eq.)N,N-Dimethyl-7-oxaspiro[4.5]decan-10-amineTertiary Amine
Methyl Iodide (excess)N,N,N-Trimethyl-7-oxaspiro[4.5]decan-10-aminium IodideQuaternary Ammonium Salt
Ethyl Bromide (1 eq.)N-Ethyl-7-oxaspiro[4.5]decan-10-amineSecondary Amine
Benzyl Chloride (1 eq.)N-Benzyl-7-oxaspiro[4.5]decan-10-amineSecondary Amine

In the presence of acylating agents like acyl chlorides or acid anhydrides, this compound undergoes acylation to form a stable amide bond. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups on amines. google.com For instance, N-acylation is a common step in the synthesis of complex spirocyclic molecules. acs.org The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The resulting amides are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 2: Products of Acylation Reactions Reactant: this compound

Acylating AgentProduct NameProduct Class
Acetyl ChlorideN-(7-Oxaspiro[4.5]decan-10-yl)acetamideAmide
Benzoyl ChlorideN-(7-Oxaspiro[4.5]decan-10-yl)benzamideAmide
Acetic AnhydrideN-(7-Oxaspiro[4.5]decan-10-yl)acetamideAmide
Trifluoroacetic Anhydride2,2,2-Trifluoro-N-(7-oxaspiro[4.5]decan-10-yl)acetamideAmide (Trifluoroacetamide)

The Hofmann elimination provides a method to convert amines into alkenes. chadsprep.com This multi-step process begins with the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.orgyoutube.com This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.org Heating this hydroxide salt (typically at 100-200 °C) initiates an E2 elimination reaction where the trialkylamine acts as the leaving group. libretexts.org A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene (the "Hofmann product"). chadsprep.comwikipedia.org This preference is attributed to the steric bulk of the large trialkylamine leaving group, which directs the hydroxide base to abstract the most accessible and most acidic β-hydrogen, typically a primary hydrogen. wikipedia.orgmasterorganicchemistry.com

For N,N,N-trimethyl-7-oxaspiro[4.5]decan-10-aminium hydroxide, elimination would involve abstraction of a hydrogen from either the C9 or C1 position of the tetrahydropyran (B127337) ring. Due to the principles of the Hofmann rule, the major product would be the alkene resulting from the removal of a proton from the less hindered position.

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a key diagnostic test and synthetic pathway. libretexts.orglibretexts.org When this compound is treated with cold nitrous acid, it undergoes diazotization. The reactive electrophile is the nitrosonium ion, NO⁺, which is attacked by the nucleophilic amine. chemistrysteps.com This leads to the formation of a primary alkyl diazonium salt.

Unlike their relatively stable aromatic counterparts, primary alkyl diazonium salts are highly unstable and readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂), an extremely stable leaving group. chemistrysteps.comorganic-chemistry.org This decomposition generates a highly reactive carbocation intermediate at the C10 position of the spirocyclic system. This carbocation can then undergo several rapid subsequent reactions, leading to a mixture of products. These reactions include attack by water to form an alcohol, elimination of a proton to form an alkene, or rearrangement to a more stable carbocation, which can then lead to rearranged alcohols and alkenes. chemistrysteps.com The formation of an aryl diazonium salt is a key step in Tiffeneau-Demjanov rearrangements. chemtube3d.com

Table 3: Potential Products from Diazotization Reactant: this compound

Reaction PathwayPotential Product(s)Notes
Nucleophilic Substitution (by H₂O)7-Oxaspiro[4.5]decan-10-olDirect trapping of the carbocation.
Elimination (E1)7-Oxaspiro[4.5]dec-9-eneFormation of a double bond.
Rearrangement and SubstitutionRearranged alcoholsPossible ring expansion or contraction.

As a basic compound, this compound readily reacts with strong acids in a simple acid-base neutralization to form ammonium salts. libretexts.org For example, reaction with hydrochloric acid (HCl) yields the corresponding hydrochloride salt, (7-Oxaspiro[4.5]decan-10-yl)ammonium chloride. bldpharm.com These salts are typically crystalline solids with higher melting points and greater water solubility than the free base. ontosight.ai This property is often exploited in the purification and handling of amine compounds. The formation of various salts, such as dihydrochlorides or fumarates, is a common practice in medicinal chemistry to improve the physicochemical properties of amine-containing molecules. rsc.orggoogleapis.com

Table 4: Salt Formation with Strong Acids Reactant: this compound

AcidSalt Name
Hydrochloric Acid (HCl)7-Oxaspiro[4.5]decan-10-aminium Chloride
Sulfuric Acid (H₂SO₄)7-Oxaspiro[4.5]decan-10-aminium Sulfate
Nitric Acid (HNO₃)7-Oxaspiro[4.5]decan-10-aminium Nitrate
Trifluoroacetic Acid (TFA)7-Oxaspiro[4.5]decan-10-aminium Trifluoroacetate

Transformations Involving the Oxaspirocyclic Core and its Functional Groups

The 7-oxaspiro[4.5]decane skeleton, consisting of a cyclohexane (B81311) ring and a tetrahydropyran ring fused at a single carbon atom, is generally robust and chemically stable under many reaction conditions. Both rings are saturated and lack inherent reactivity. However, specific transformations can be envisaged or have been demonstrated on analogous systems.

The ether linkage within the tetrahydropyran ring is typically unreactive, but like other ethers, it can be cleaved under harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. This would lead to the opening of the tetrahydropyran ring.

While the saturated carbocyclic framework is resistant to many reagents, functionalization is possible. For instance, reactions that proceed via radical mechanisms, such as free-radical halogenation, could potentially introduce substituents onto the cyclohexane ring, although this would likely result in a mixture of products. In related oxaspirocyclic systems, transformations of the core have been achieved. For example, the selective hydrogenation of a double bond within an oxaspirocycle has been accomplished using a Wilkinson catalyst, demonstrating that the core can be modified without disrupting the spirocyclic structure. acs.org Furthermore, reactions such as epoxidation of a double bond within the cyclohexane portion of a spiro lactone, followed by stereoselective epoxide opening, have been reported, indicating that if unsaturation is present, the core can be readily functionalized. researchgate.net

Table 5: Potential Transformations of the Oxaspirocyclic Core

Reaction TypeReagentsPotential OutcomeNotes
Ether CleavageHBr or HI (conc.), heatRing opening of the tetrahydropyran moietyRequires harsh conditions.
Free-Radical HalogenationBr₂, UV lightBromination at various positions on the cyclohexane ringLikely to be unselective.
Oxidation (For derivatives)Oxidizing agents (e.g., PCC, PDC)Conversion of a secondary alcohol on the ring to a ketoneApplicable if a hydroxyl group is present on the core.

Oxidation and Reduction Chemistry of the Spirocyclic Scaffold

The this compound scaffold, and related oxaspiro[4.5]decanes, can undergo various oxidation and reduction reactions that target different parts of the molecule. The reactivity depends on the specific reagents used and the functional groups present on the scaffold.

Oxidation: The carbocyclic portion of the spiro-scaffold can be oxidized to introduce further functionality. For instance, related 1-oxaspiro[4.5]decan-2-one structures can be oxidized to yield corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com While the primary amine in the title compound would require protection, subsequent oxidation of the cyclohexane ring could introduce carbonyl or hydroxyl groups, increasing molecular complexity. The amine itself can be oxidized; for example, treatment with reagents like m-chloroperoxybenzoic acid (mCPBA) can convert the primary amine into a nitro group or trigger rearrangements depending on the conditions. researchgate.net

Reduction: Reduction reactions on derivatives of the oxaspirodecane framework are also synthetically valuable. Carbonyl groups introduced into the cyclohexane ring via oxidation can be reduced back to alcohols using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This allows for stereocontrolled introduction of hydroxyl groups. Furthermore, functional group interconversions often rely on reduction steps, such as the reduction of an azide (B81097) or a nitrile to form the primary amine present in the title compound. vanderbilt.edu

Table 1: Summary of General Oxidation/Reduction Reactions on Oxaspiro[4.5]decane Analogs

Reaction Type Reagent Examples Functional Group Transformation Reference
Oxidation Potassium permanganate, Chromium trioxide C-H to C=O or COOH smolecule.com
Oxidation m-Chloroperoxybenzoic acid (mCPBA) -NH₂ to N-oxide researchgate.net
Reduction Lithium aluminum hydride, Sodium borohydride C=O to C-OH smolecule.com
Reduction H₂, Pd/C; LiAlH₄ -N₃ to -NH₂ vanderbilt.edu

Substitution Reactions within the Oxaspirodecane Framework

Nucleophilic substitution reactions are a key method for modifying the oxaspirodecane framework. evitachem.com These reactions can be used to replace existing functional groups with new ones, thereby altering the compound's properties. For the this compound scaffold, substitution can occur at the amine or on the carbocyclic ring if appropriately functionalized.

A common strategy involves converting a hydroxyl group on the cyclohexane ring into a better leaving group, such as a tosylate or mesylate. This sulfonate ester can then be displaced by a variety of nucleophiles. vanderbilt.edu For example, treatment with sodium halide in acetone (B3395972) (a Finkelstein reaction) can convert a sulfonate ester into a halide. vanderbilt.edu This halide is also a good substrate for further substitution. The primary amine itself can act as a nucleophile or be converted into a leaving group after diazotization.

Epoxidation and Epoxide Opening Strategies for Functionalized Spirolactones

Epoxidation of unsaturated precursors followed by epoxide ring-opening is a powerful strategy for creating highly functionalized oxaspiro[4.5]decanes. This approach is particularly useful for synthesizing spirolactones, which are structurally related to the title compound.

The process typically begins with an unsaturated spirocyclic precursor, such as a spiro cyclohexenone. researchgate.net Diastereoselective epoxidation of the double bond can be achieved, for example, by using a peroxy acid. The resulting epoxide is a versatile intermediate. The strained three-membered ring can be opened by various nucleophiles, leading to the introduction of two new functional groups with defined stereochemistry. For example, treatment of a spirocyclic epoxide with lithium bromide in acetic acid yields a bromohydrin. researchgate.net This sequence of elimination, epoxidation, and epoxide opening can be performed iteratively to build complex substitution patterns on the cyclohexane ring. researchgate.net

Table 2: Epoxidation and Ring-Opening Sequence Example

Step Reactants Product Description Reference
1 Spiro cyclohexenone Spiro epoxide Diastereoselective epoxidation of the C=C double bond. researchgate.net
2 Spiro epoxide, LiBr/AcOH Bromohydrin Nucleophilic opening of the epoxide ring. researchgate.net

Functional Group Interconversions on Oxa-Spirocyclic Compounds

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For a molecule like this compound, the primary amine is a versatile handle for numerous transformations. researchgate.net

The amine can be alkylated, acylated, or converted into other nitrogen-containing functional groups. For instance, the amine can be transformed into an azide, which is a useful precursor for other reactions. vanderbilt.edu A particularly interesting transformation involves the oxidation of the amine to an N-oxide using mCPBA. This intermediate can then undergo a Cope elimination to form an alkene, thereby introducing unsaturation into the spirocyclic butenolide scaffold. researchgate.net Furthermore, the amine can serve as a handle for stereospecific functionalization at the alpha-position through rearrangement chemistry. researchgate.net

Michael-Type Adduct Formations Involving Oxaspirodecane Moieties

The Michael addition, or conjugate addition, is the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com This reaction is a powerful tool for C-C bond formation. In the context of oxaspirodecane chemistry, Michael-type additions can be used to construct the spirocyclic system itself or to add substituents to it.

A notable example from natural products synthesis involves the formation of a dimeric eudesmane (B1671778) sesquiterpenoid that features a 1-oxaspiro[4.5]decan moiety. This complex structure is formed through a 3,15'-linked Michael-type adduct of two eudesmane monomers. acs.org In a laboratory setting, an enolate derived from a cyclic ketone could act as a Michael donor, attacking an appropriate acceptor to initiate a cascade that forms the spirocyclic ring system. The amine group in this compound can also act as a nucleophile in aza-Michael additions to α,β-unsaturated esters or ketones, allowing for the extension of side chains from the core structure.

Intramolecular Schmidt Reactions in Spirocyclic Systems

The Schmidt reaction traditionally involves the reaction of hydrazoic acid (HN₃) with a carbonyl compound, alkene, or alcohol, typically under acidic conditions, to yield amines, amides, or nitriles. The intramolecular version of this reaction is a powerful tool for synthesizing nitrogen-containing heterocyclic and spirocyclic systems.

For the synthesis of spirocyclic systems related to this compound, an intramolecular Schmidt reaction could be envisioned starting from a precursor containing both a ketone and an azide group separated by a suitable tether. For example, a cyclohexanone (B45756) derivative with an azido-alkyl chain attached at a strategic position could, upon treatment with acid, undergo cyclization to form a spirocyclic lactam. This approach has been used to generate spiro-bislactams in the synthesis of diazaspiro-iminosugars. rsc.org Such a spiro-lactam could then be reduced to yield a spirocyclic amine like the title compound.

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A recently developed and highly relevant transformation is the direct formation of spiro-aminolactones from unactivated exocyclic alkenes. nih.govunivie.ac.atsemanticscholar.org This method provides a direct route to scaffolds that are closely related to this compound. The reaction proceeds by hijacking a cationic aminoalkylation pathway. nih.govunivie.ac.at

The process involves reacting an exocyclic alkene, such as methylenecyclohexane, with an aminal derived from a glyoxylate (B1226380) ester in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.netsemanticscholar.org The reaction proceeds via the addition of the alkene to an iminium ion that is formed in situ, followed by intramolecular cyclization with the adjacent ester group to form the γ-lactone ring. researchgate.net This method is notable for its simplicity, use of readily available reagents, and excellent tolerance for various functional groups. nih.govsemanticscholar.org The resulting α-amino spirolactones are versatile products, where the amino group can be retained, cleaved, or used as a handle for further stereospecific C-C bond formation. nih.govunivie.ac.at

Table 3: Acid-Mediated Aminolactone Synthesis

Alkene Substrate Amine Conditions Product Yield Reference
Methylenecyclohexane Dibenzylamine TFA/DME, 50 °C, 20 h Spiro-aminolactone 5a Good researchgate.net
Methylenecyclohexane Morpholine TFA/DME, 50 °C, 20 h Spiro-aminolactone 5b Good researchgate.net
Methylenecyclohexane Diethanolamine TFA/DME, 50 °C, 20 h Spiro-aminolactone 5c Good researchgate.net
Methylenecyclohexane Diallylamine TFA/DME, 50 °C, 20 h Spiro-aminolactone 5d Good researchgate.net

Structural Elucidation and Stereochemical Analysis of 7 Oxaspiro 4.5 Decan 10 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and spatial orientation of atoms within the 7-Oxaspiro[4.5]decan-10-amine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for elucidating the intricate structural details of this compound. Analysis of ¹H, ¹³C, and ROESY spectra allows for a comprehensive mapping of the molecule's framework and the relative orientation of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For amine compounds, the chemical shifts of protons on carbons adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The amine protons themselves often present as a broad signal between 0.5 and 5.0 ppm, with the exact position influenced by hydrogen bonding and sample concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. udel.edu Carbons directly bonded to the nitrogen atom in an amine are typically observed in the 10-65 ppm range. libretexts.org For the related compound, 2-methylene-1,1'-bi(cyclohexane), the spiro carbon appears at 49.7 ppm, while the exocyclic double bond carbons are found at 152.2 and 107.3 ppm. rsc.org In another similar spirocyclic system, the carbon of the C-N bond in an aminolactone derivative resonates at 63.7 ppm. rsc.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the relative stereochemistry of the molecule. ROESY identifies protons that are close in space by detecting nuclear Overhauser effect (NOE) correlations. These spatial correlations are instrumental in assigning the relative configuration of substituents on the spirocyclic rings. For instance, in a related trioxaspiro[4.5]decane system, NOE interactions were key in distinguishing between different stereoisomers. researchgate.net

Interactive Table: Predicted NMR Data for this compound
Atom TypePredicted Chemical Shift Range (ppm)Notes
¹H (C-H adjacent to N)~2.3 - 3.0Deshielded by nitrogen. libretexts.org
¹H (N-H )~0.5 - 5.0Broad signal, position is concentration dependent. libretexts.org
¹³C (C -N)~10 - 65Shifted downfield due to nitrogen's electronegativity. libretexts.org
¹³C (Spiro Carbon)~40 - 60Based on analogous spirocyclic structures. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns.

ESI (Electrospray Ionization): ESI is a soft ionization technique that allows for the determination of the molecular mass of the compound with minimal fragmentation. For this compound (C9H17NO), the expected monoisotopic mass is 155.1310 Da. uni.lu In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 156.1383. uni.lu High-resolution mass spectrometry (HRMS) with ESI can confirm the elemental composition of the molecule. For example, a related aminolactone showed an [M+H]⁺ ion at m/z 198.1496, which was in close agreement with the calculated value of 198.1494 for its molecular formula. rsc.org

TOF LC/MS (Time-of-Flight Liquid Chromatography/Mass Spectrometry): The coupling of liquid chromatography with TOF mass spectrometry allows for the separation of complex mixtures and the accurate mass determination of the individual components. lcms.cz This is particularly useful for analyzing reaction mixtures during the synthesis of this compound or for identifying impurities. The high mass accuracy of TOF analyzers aids in the confident identification of the target compound and its byproducts. lcms.cz

Interactive Table: Predicted ESI-MS Adducts for this compound
AdductPredicted m/z
[M+H]⁺156.13829
[M+Na]⁺178.12023
[M+K]⁺194.09417
[M+NH₄]⁺173.16483
[M-H]⁻154.12373

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions would be associated with the amine (N-H) and the ether (C-O-C) functionalities.

Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. libretexts.org The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ region. The C-O-C stretching of the tetrahydrofuran (B95107) ring will likely produce a strong absorption band in the 1150-1085 cm⁻¹ range. In a similar compound, 2-methylene-1,1'-bi(cyclohexane), IR absorptions were observed at 2921, 2894, and 2850 cm⁻¹ for C-H stretching, and at 1147 cm⁻¹ which could be indicative of a C-O stretch. rsc.org

Interactive Table: Characteristic IR Absorptions for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3500 - 3300Stretch (two bands for primary amine)
C-H (alkane)2960 - 2850Stretch
C-N (amine)1250 - 1020Stretch
C-O-C (ether)1150 - 1085Stretch

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute stereochemistry can be assigned. This method has been successfully applied to determine the absolute configuration of various spirocyclic compounds. For instance, the absolute configuration of a bromolactonization product was confirmed by comparison with reported data, which could have been established using ECD or other chiroptical methods. nii.ac.jp

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, and it directly reveals the relative and absolute stereochemistry of all chiral centers, including the spirocyclic junction. The absolute configuration of a related opioid receptor ligand, (9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine, was determined by X-ray crystal structure analysis. google.com For this compound, obtaining a suitable single crystal would provide conclusive evidence of its complete molecular structure.

Determination of Relative and Absolute Stereochemistry

The determination of the stereochemistry of this compound involves establishing both the relative and absolute configuration of its stereocenters. The spirocyclic nature of the molecule introduces at least one chiral center at the spiro carbon.

The relative stereochemistry, which describes the spatial relationship between the different stereocenters within the molecule, can often be inferred from NMR techniques like ROESY. liverpool.ac.uk These experiments identify protons that are in close proximity, which can help to deduce the relative orientation of substituents on the rings.

The absolute stereochemistry, which defines the absolute spatial arrangement of the atoms, can be determined by several methods. As mentioned, X-ray crystallography on a single crystal of a pure enantiomer is the gold standard. google.comacs.org In the absence of suitable crystals, chiroptical methods like ECD are invaluable. nii.ac.jp Additionally, the absolute configuration can sometimes be established by chemical correlation to a compound of known absolute stereochemistry. nii.ac.jp

J-based Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration of cyclic molecules like this compound. J-based configuration analysis relies on the measurement of scalar coupling constants (J-values) between adjacent protons (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.

In the context of the this compound framework, the cyclohexane (B81311) ring typically adopts a stable chair conformation. By analyzing the ¹H NMR spectrum, the coupling constants of the protons on this ring and adjacent to the amine group can reveal their spatial relationships. For instance, large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship between protons, corresponding to a dihedral angle of approximately 180°. Conversely, smaller coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

This analysis allows for the determination of the relative stereochemistry of substituents on the spirocyclic system. For example, in a related 1-oxaspiro[4.5]decan-2-one system, a proton appearing as a triplet of triplets (tt) with large coupling constants (e.g., J = 12.0, 3.5 Hz) can be assigned to an axial position, with two axial and two equatorial neighbors. rsc.org The relative configurations of complex 1-oxaspiro[4.5]decan moieties have been successfully determined using such J-based configuration analysis, often in conjunction with two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) to corroborate through-space proton proximities. acs.org

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Analysis of an Oxaspiro[4.5]decane System

Proton Interaction Typical Dihedral Angle Typical Coupling Constant (J) Stereochemical Implication
Axial - Axial ~180° 8 - 13 Hz Trans-diaxial relationship
Axial - Equatorial ~60° 1 - 5 Hz Gauche relationship

This table presents generalized data based on Karplus correlations for cyclohexane-like rings found in oxaspiro[4.5]decane systems.

Chemical Derivatization Methods (e.g., Modified Mosher's, Advanced Marfey's, Sugar Derivatization)

While J-based analysis reveals the relative stereochemistry, determining the absolute configuration of a chiral amine like this compound requires methods that introduce a chiral auxiliary of known absolute configuration. acs.org

Modified Mosher's Method: This technique is used for determining the absolute configuration of chiral amines and alcohols. The amine is reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, in both its (R) and (S) forms. This reaction creates a pair of diastereomeric amides. By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original amine can be deduced. The protons on either side of the newly formed amide linkage will experience different shielding or deshielding effects from the phenyl group of the MTPA moiety, and the pattern of these chemical shift differences (Δδ = δS - δR) establishes the configuration at the amine-bearing carbon.

Advanced Marfey's Method: This is a powerful and widely used method for determining the absolute configuration of amino acids and other primary or secondary amines. nih.gov The amine is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) or one of its analogues. nih.govresearchgate.net The reaction forms a stable diastereomeric adduct. The resulting mixture of diastereomers is then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC). researchgate.net The absolute configuration of the amine is determined by comparing the retention time of its derivative to that of derivatives formed from authentic D- and L-amino acid standards. The elution order of the L- and D-diastereomers is generally consistent, allowing for a reliable assignment. nih.gov This method has been successfully applied to establish the absolute stereochemistry of amino acids within complex natural products containing spirocyclic moieties. acs.orgresearchgate.net

Sugar Derivatization: In this approach, the amine is coupled to a chiral sugar molecule, such as a protected glucose or galactose derivative. acs.org This forms a glycoside derivative. The stereochemistry of the newly formed structure can then be elucidated using advanced NMR techniques, particularly by analyzing NOE (Nuclear Overhauser Effect) correlations between the protons of the amine moiety and the protons of the sugar. This establishes their relative orientation and, since the sugar's absolute configuration is known, reveals the absolute configuration of the amine. acs.org

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for both the purification of this compound and the analytical determination of its chemical and stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Ratio Determination

HPLC is the premier analytical method for quantifying the stereoisomeric composition of chiral compounds like this compound.

Diastereomeric Ratio Determination: When a synthesis produces a mixture of diastereomers, their relative quantities can be determined using standard (achiral) HPLC. Diastereomers possess different physical and chemical properties, which leads to different interactions with the stationary phase, allowing for their separation. mdpi.com Reversed-phase columns, such as C18, with mobile phases typically consisting of acetonitrile/water or methanol/water mixtures are commonly employed. mdpi.com The ratio of the diastereomers is calculated from the integrated areas of their corresponding peaks in the chromatogram. rsc.org

Enantiomeric Ratio Determination: Enantiomers have identical properties in an achiral environment and thus cannot be separated on standard HPLC columns. Their separation requires a chiral environment, most commonly achieved by using a Chiral Stationary Phase (CSP). researchgate.net These phases are made by bonding a chiral selector (e.g., polysaccharide derivatives like cellulose (B213188) or amylose) to the silica (B1680970) support. researchgate.net The enantiomers of this compound interact differently with the CSP, forming transient diastereomeric complexes of varying stability. This results in different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.). The analysis can be performed directly on the amine or after derivatization with a suitable achiral tag. researchgate.net

Table 2: Typical HPLC Conditions for Stereoisomer Analysis

Analysis Type Stationary Phase Typical Mobile Phase Detection Purpose
Diastereomer Separation Achiral (e.g., C18, Silica Gel) Heptane (B126788)/Ethyl Acetate (B1210297), Acetonitrile/Water UV, MS Determination of diastereomeric ratio (d.r.)

This table summarizes common conditions. Specific methods must be optimized for the analyte.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in synthetic organic chemistry. libretexts.org For the synthesis of this compound, TLC serves two primary functions.

First, it is used for reaction monitoring . rsc.org Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel) at various time points. libretexts.org The plate is then developed in an appropriate solvent system (mobile phase), such as a mixture of heptane and ethyl acetate or dichloromethane (B109758) and methanol. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials, one can visualize the consumption of reactants and the formation of the product. The progress of the reaction is tracked until the starting material spot has disappeared. libretexts.org

Second, TLC is crucial for developing purification protocols , particularly for column chromatography. rsc.org By testing various solvent systems with TLC, a chemist can identify the optimal mobile phase that provides good separation between the desired product and any impurities or byproducts. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to assess the separation. libretexts.org Visualization of the spots on the TLC plate is typically achieved using UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, which react with the organic compounds to produce colored spots. rsc.orgcsic.es

Computational and Theoretical Investigations of 7 Oxaspiro 4.5 Decan 10 Amine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are powerful tools to investigate the behavior of molecules at an atomic level. These methods provide insights into the dynamic nature of compounds like 7-Oxaspiro[4.5]decan-10-amine, which is crucial for understanding their interactions with biological targets.

Ligand-Receptor Interaction Studies and Molecular Dynamics Simulations for Spirocyclic Amines

The study of how a ligand, such as a spirocyclic amine, binds to a receptor is fundamental in drug discovery. acs.orgoup.comoup.com Spirocyclic structures, like the one found in this compound, offer a conformationally restricted scaffold that can lead to high-affinity binding to receptors. acs.org For instance, various spirocyclic amines have been synthesized and their affinities for σ₁ and σ₂ receptors have been determined through radioligand binding assays. acs.org

Molecular dynamics (MD) simulations are employed to model the dynamic behavior of these ligand-receptor complexes. tandfonline.commeihonglab.comnih.govuoa.grescholarship.org These simulations can reveal key interactions, such as the role of the protonated tertiary amine in forming ionic bonds with central residues like Asp130 in G-protein coupled receptors. nih.gov Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been used to rationalize structure-activity relationships (SAR) for spiro[cyclohexane-pyrano[3,4-b]indole]-amines, highlighting potential interactions with specific amino acid residues. nih.gov MD simulations have also been instrumental in the rational design of potent inhibitors, such as spiro-adamantane amines targeting drug-resistant mutants of the influenza A virus M2 protein. meihonglab.comnih.govuoa.grescholarship.org These simulations can predict the binding poses of ligands and the positions of water molecules within the binding pocket with high accuracy. nih.govuoa.gr

Conformational Landscape Exploration of Oxaspirodecane Systems

The conformational analysis of spiro compounds, including oxaspirodecane derivatives, can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By analyzing chemical shifts and coupling constants, the relative configuration and preferred conformations of the rings can be determined. nih.gov These parameters are sensitive to the steric and electronic effects of substituents and their orientation. nih.gov In cyclohexane (B81311) systems, which are part of the this compound structure, substituents generally prefer to occupy the equatorial position to minimize steric strain. lumenlearning.com The energy difference between axial and equatorial conformations is quantified by A-values. lumenlearning.com For more complex systems, the general principle that "Big-Big is Bad" helps in identifying the most stable conformations by minimizing unfavorable steric interactions. lumenlearning.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. nih.govnih.govchimicatechnoacta.ruchimicatechnoacta.ru Methods like Density Functional Theory (DFT) are widely used to accurately determine the electronic and molecular geometry of heterocyclic compounds. chimicatechnoacta.ruchimicatechnoacta.ru

For amines, their biological activity is often linked to their activation to an electrophilic derivative, postulated to be a nitrenium ion, which can then interact with biological macromolecules like DNA. nih.gov Quantum chemical calculations can help in understanding the stability of such reactive intermediates. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on aromatic and heterocyclic amines have shown that mutagenic potency is related to the extent of the aromatic π-electron system and the stability of the nitrenium ion. nih.govnih.gov

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the reactivity of a molecule. chimicatechnoacta.ruchimicatechnoacta.ru The HOMO-LUMO gap can provide insights into the chemical stability of the compound. chimicatechnoacta.ru These calculations are valuable in fields like corrosion inhibition, where the adsorption of heterocyclic compounds on metal surfaces is dependent on the lone pair electrons of heteroatoms like nitrogen and oxygen. chimicatechnoacta.ruchimicatechnoacta.ru

Prediction of Molecular Descriptors and Their Methodological Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in computational chemistry and drug design for predicting the behavior of compounds and for building predictive models.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) that can aid in compound identification. nih.govacs.orgresearchgate.netmdpi.com For this compound, predicted CCS values can be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Several machine learning models have been developed to predict CCS values for small molecules with high accuracy. nih.govacs.orgresearchgate.netmdpi.comacs.org These models, such as MGAT-CCS, utilize graph attention networks and multimodal molecular representations to achieve low prediction errors. nih.govacs.org The availability of large CCS databases, like the METLIN-CCS library, has been crucial for training and validating these models. acs.org The prediction of CCS values can significantly reduce the number of false candidates in metabolomics and other high-throughput screening applications. nih.govacs.org

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts This table is interactive. Click on the headers to sort the data.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 156.13829 134.4
[M+Na]⁺ 178.12023 138.7
[M-H]⁻ 154.12373 139.2
[M+NH₄]⁺ 173.16483 157.2
[M+K]⁺ 194.09417 138.1
[M+H-H₂O]⁺ 138.12827 129.0
[M+HCOO]⁻ 200.12921 153.6
[M+CH₃COO]⁻ 214.14486 174.7
[M+Na-2H]⁻ 176.10568 139.5
[M]⁺ 155.13046 126.6
[M]⁻ 155.13156 126.6

Data sourced from PubChemLite. uni.lu

Computational Lipophilicity (XLogP) Prediction and its Implications for Spirocyclic Design

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical property in drug discovery. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. d-nb.infomu-varna.bgmu-varna.bgresearchgate.netnih.gov For this compound, the predicted XLogP value is 1.0, suggesting a moderate level of lipophilicity. uni.lu

Various computational methods exist for predicting logP values, ranging from additive models like XLOGP3 to property-based machine learning approaches. d-nb.infonih.gov The SwissADME platform provides a consensus logP value by combining predictions from multiple models. mu-varna.bgmu-varna.bg A moderate lipophilicity is often desirable for drug candidates to ensure a balance between aqueous solubility and membrane permeability. mu-varna.bgmu-varna.bg In the design of spirocyclic compounds, tuning lipophilicity is a key aspect of optimizing their pharmacokinetic properties.

Synthesis and Characterization of Functionalized 7 Oxaspiro 4.5 Decan 10 Amine Derivatives and Analogues

Modification of the Amine Moiety for Structural Diversification

The amine group in 7-oxaspiro[4.5]decan-10-amine serves as a versatile handle for a wide array of chemical modifications, enabling the generation of a diverse library of derivatives. Standard chemical transformations can be employed to functionalize this primary amine, thereby altering the molecule's properties for various applications.

One common strategy involves the N-alkylation of the amine. For instance, reductive amination of the parent amine with aldehydes or ketones can introduce a variety of alkyl or aryl substituents. nih.gov This method allows for the systematic exploration of the chemical space around the nitrogen atom, which can be crucial for modulating biological activity. Another approach is the acylation of the amine to form amides. Reaction with acyl chlorides or anhydrides provides a straightforward route to a range of amide derivatives. nih.gov

Furthermore, the primary amine can be converted to other functional groups. For example, diazotization followed by substitution can introduce functionalities like hydroxyl or halogen groups. The amine can also serve as a precursor for the synthesis of ureas and sulfonamides, which are common pharmacophores in drug discovery. nih.govnih.gov The modification of the amine moiety is not limited to simple additions; it can also involve the construction of more complex heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of fused or spiro-heterocyclic systems incorporating the original amine nitrogen.

The basicity of the amine group, a critical parameter influencing its interaction with biological targets and its pharmacokinetic profile, is also subject to modification. The introduction of electron-withdrawing groups on the nitrogen or adjacent carbons can significantly decrease the pKa of the amine, while electron-donating groups can increase it. This fine-tuning of basicity is a key aspect of lead optimization in drug discovery.

Scaffold Derivatization for Tailored Chemical Properties

Strategies for Incorporating Additional Heteroatoms or Complex Functional Groups

The introduction of additional heteroatoms into the 7-oxaspiro[4.5]decane framework can dramatically alter its physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing a methylene (B1212753) group with another oxygen or a nitrogen atom can lead to the formation of novel spiro-heterocyclic systems with distinct characteristics. rsc.orgacs.org

Synthetic strategies to achieve this often involve multi-step sequences starting from functionalized precursors. For example, a ketone precursor to the spirocycle could undergo reactions to introduce a heteroatom-containing side chain, which is then cyclized to form the second ring of the spiro system. researchgate.net The use of dipolar cycloaddition reactions with nitrones generated in situ from hydroxylamines and ketones is another powerful method for constructing spirocyclic isoxazolidines, which can be further reduced to the corresponding amino alcohols. acs.org

The incorporation of complex functional groups, such as carboxylic acids, esters, or nitriles, onto the carbocyclic portion of the scaffold provides additional points for diversification. These groups can be introduced through various synthetic methodologies, including the functionalization of pre-existing intermediates or the use of starting materials already bearing the desired functionality. researchgate.net

Exploration of Stereoisomers and Chiral Analogues of Oxaspirodecane Amines

The this compound scaffold contains at least one stereocenter at the spiro-carbon and another at the carbon bearing the amine group. This inherent chirality means that the molecule can exist as multiple stereoisomers, including enantiomers and diastereomers. libretexts.orgyoutube.com The spatial arrangement of atoms is a critical determinant of a molecule's biological activity, as biomolecules are themselves chiral. Therefore, the synthesis and evaluation of individual stereoisomers are of paramount importance.

Stereoselective synthesis is key to accessing specific stereoisomers. nih.gov This can be achieved through various methods, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, a chiral pool approach might utilize a readily available enantiopure starting material to construct the spirocyclic framework. researchgate.net Alternatively, a chiral catalyst can be employed to favor the formation of one enantiomer over the other in a key bond-forming step. thieme-connect.com

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is another common strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The different stereoisomers of a 7-oxaspiro[4.e]decan-10-amine derivative can exhibit significantly different pharmacological and pharmacokinetic profiles. Therefore, the ability to synthesize and test stereochemically pure compounds is a crucial aspect of their development. nih.gov

Comparative Chemical and Structural Studies with Related Spirocyclic Amines

To better understand the unique properties of this compound derivatives, it is informative to compare them with other related spirocyclic amines. These comparisons can shed light on the influence of the oxaspirocyclic core on factors such as basicity, lipophilicity, and conformational rigidity.

For instance, comparing the pKa of this compound with its carbocyclic analogue, spiro[4.5]decan-10-amine, can reveal the electronic effect of the oxygen atom. Generally, the presence of a heteroatom like oxygen can influence the basicity of a nearby amine. rsc.org

The table below presents a hypothetical comparison of key properties between this compound and a related spirocyclic amine.

PropertyThis compoundSpiro[4.5]decan-10-amine
Molecular Formula C9H17NOC10H19N
Molecular Weight 155.24 g/mol 153.27 g/mol
Calculated LogP LowerHigher
pKa of Amine LowerHigher
Hydrogen Bond Acceptors 21
Hydrogen Bond Donors 11

This table is for illustrative purposes and the exact values may vary based on experimental conditions.

Bioisosteric Replacement Strategies in Oxaspirocyclic Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile. spirochem.comcambridgemedchemconsulting.com The 7-oxaspiro[4.5]decane scaffold can be considered a bioisostere of other cyclic systems commonly found in bioactive molecules.

For example, the oxaspiro[4.5]decane core might serve as a more three-dimensional and conformationally restricted replacement for a simple cyclohexane (B81311) or piperidine (B6355638) ring. This increased rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. rsc.org

The oxygen atom in the 7-oxaspiro[4.5]decane ring can also act as a hydrogen bond acceptor, a property not present in its carbocyclic counterpart. This can lead to new interactions with a biological target, potentially enhancing potency or altering the mode of action. rsc.org Furthermore, the introduction of the oxygen atom generally leads to an increase in polarity and a decrease in lipophilicity, which can have favorable effects on a compound's solubility and pharmacokinetic properties. rsc.org

The table below illustrates potential bioisosteric replacements for the 7-oxaspiro[4.5]decane scaffold and the rationale behind the replacement.

Original ScaffoldBioisosteric ReplacementRationale
Cyclohexane7-Oxaspiro[4.5]decaneIncreased 3D character, conformational rigidity, potential for H-bonding
PiperidineThis compoundIntroduction of a spirocyclic core, altered basicity and lipophilicity
Tetrahydropyran (B127337)7-Oxaspiro[4.5]decaneSimilar heterocyclic core with a spiro fusion, potentially altered ADME properties

The strategic application of bioisosteric replacement principles in the design of this compound analogues can lead to the discovery of novel compounds with improved therapeutic potential.

Future Research Directions and Emerging Methodologies for 7 Oxaspiro 4.5 Decan 10 Amine

Development of Novel and Efficient Stereoselective Synthetic Routes

The construction of spirocyclic systems, particularly those with defined stereochemistry, remains a considerable synthetic challenge. nih.gov The development of efficient, stereoselective routes to access specific enantiomers or diastereomers of 7-oxaspiro[4.5]decan-10-amine is paramount for its application in fields where chiral recognition is critical, such as pharmacology.

Current research efforts are moving beyond classical methods toward more sophisticated asymmetric strategies. A primary precursor for the amine is the corresponding ketone, 7-oxaspiro[4.5]decan-10-one. uni.lu Asymmetric reductive amination of this ketone is a direct and appealing approach. Furthermore, methodologies developed for other complex amines can be adapted. For instance, the enantioselective borane (B79455) reduction of oxime ethers, catalyzed by spiroborate esters derived from chiral amino alcohols, presents a powerful method for producing primary amines with high enantiomeric excess. nih.gov Enzymatic approaches, combining transaminases with other enzymes like pyruvate (B1213749) decarboxylase, offer a green and highly selective alternative for the asymmetric synthesis of chiral amines. nih.gov

Another promising avenue is the use of rearrangement reactions. The Overman rearrangement, a mdpi.commdpi.com-sigmatropic process, can convert an allylic alcohol into an allylic amine with a faithful transfer of stereochemistry, providing a strategic route to chiral amine precursors. youtube.com Photoredox-mediated C–O bond activation has also emerged as a novel strategy for the asymmetric synthesis of unnatural α-amino acids and could potentially be adapted for spirocyclic amine synthesis. rsc.org

Table 1: Emerging Stereoselective Synthesis Strategies

Methodology Key Features Potential Precursor Reference
Asymmetric Reductive Amination Direct conversion of a ketone to a chiral amine using a chiral catalyst or auxiliary. 7-Oxaspiro[4.5]decan-10-one youtube.com
Catalytic Oxime Reduction Enantioselective reduction of an oxime ether using a chiral spiroborate catalyst. O-benzyloxime of 7-oxaspiro[4.5]decan-10-one nih.gov
Biocatalysis (Transaminases) Use of enzymes for highly stereoselective amination under mild conditions. 7-Oxaspiro[4.5]decan-10-one nih.gov
Overman Rearrangement Sigmatropic rearrangement of an allylic alcohol precursor to an allylic amine. Chiral allylic alcohol on the spirocyclic core youtube.com

Application of Advanced Characterization Techniques for Complex Spirocyclic Systems

The rigid, three-dimensional nature of spirocyclic compounds like this compound necessitates the use of advanced spectroscopic techniques to unambiguously determine their structure and stereochemistry. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterization.

¹H NMR: In amine-containing molecules, the N-H proton signals can be broad and appear over a wide chemical shift range. openstax.org A key identification method is the disappearance of this signal upon adding a small amount of D₂O to the sample due to N-H to N-D exchange. openstax.orglibretexts.org Protons on the carbons adjacent to the nitrogen atom are deshielded and typically resonate at approximately 2.3-3.0 ppm. libretexts.org

¹³C NMR: The carbon atoms bonded to the amine nitrogen are also deshielded, appearing about 20 ppm further downfield than their counterparts in a similar alkane structure. openstax.org

¹⁵N NMR: This technique provides direct information about the nitrogen's electronic environment. The chemical shift values are sensitive to molecular structure and can be correlated with the amine's reactivity, offering insights into the availability of the nitrogen's lone pair of electrons. researchgate.net

Mass Spectrometry (MS) is crucial for confirming molecular weight and elemental composition. The "nitrogen rule" is a fundamental principle in the MS of amines, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). openstax.orglibretexts.org Fragmentation patterns, particularly alpha-cleavage next to the nitrogen atom, provide valuable structural information. libretexts.org

X-ray Crystallography offers the definitive method for determining the three-dimensional structure of crystalline derivatives, confirming the relative stereochemistry and conformational preferences of the spirocyclic system. mdpi.com

Table 2: Spectroscopic Characterization Toolkit

Technique Information Obtained Key Feature for this compound
¹H NMR Proton environment, connectivity, and stereochemical relationships. Signal for protons adjacent to nitrogen; disappearance of N-H peak with D₂O. openstax.orglibretexts.org
¹³C NMR Carbon skeleton and functional group identification. Downfield shift of carbons attached to the nitrogen atom. openstax.org
¹⁵N NMR Direct analysis of the nitrogen's electronic environment and reactivity. Chemical shift correlates with lone pair availability. researchgate.net
Mass Spectrometry Molecular weight and fragmentation patterns. Odd molecular ion peak due to one nitrogen atom (Nitrogen Rule). openstax.org
X-ray Crystallography Absolute 3D molecular structure and packing. Unambiguous determination of stereochemistry. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel molecules. researchgate.net For a complex scaffold like this compound, computational methods provide invaluable foresight, guiding synthetic efforts toward targets with desired properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. mdpi.com DFT calculations can optimize the ground-state geometry of this compound and its derivatives, predict their stability, and determine electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO gap is an indicator of molecular reactivity and stability. nih.gov Furthermore, DFT can be used to model reaction mechanisms and transition states, helping to predict the stereochemical outcome of synthetic routes. researchgate.net

Molecular docking simulations can predict how derivatives of this compound might bind to biological targets like proteins or DNA. tandfonline.com These in silico screening methods allow researchers to prioritize the synthesis of compounds with the highest predicted binding affinities, saving significant time and resources. By correlating these computational predictions with experimental biological activity, a feedback loop is created that refines the predictive models and leads to a more rational design of new, potent molecules. researchgate.nettandfonline.com

Exploration of New Chemical Transformations for Broader Diversification of Oxaspirodecane Amines

The core structure of this compound serves as a starting point for creating large libraries of diverse analogues. The primary amine group is a versatile chemical handle that can undergo a wide array of transformations.

Future research will focus on exploiting this reactivity to build molecular diversity. Simple transformations include N-alkylation, N-acylation, and sulfonylation to probe how substituents on the nitrogen affect the molecule's properties. More complex strategies involve using the amine to direct further reactions on the spirocyclic core or to act as a nucleophile in multicomponent reactions, rapidly building molecular complexity.

The goal is to generate collections of novel oxaspirodecane amines to explore new chemical space. enamine.net High-throughput experimentation and parallel synthesis platforms are becoming essential tools, allowing for the rapid production and screening of these compound libraries. spirochem.com This systematic exploration is crucial for identifying new lead compounds in drug discovery and for developing novel materials with unique properties. The inherent three-dimensionality of the spirocyclic scaffold makes these libraries particularly valuable for targeting complex biological systems like protein-protein interactions. researchgate.net

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50_{50}/IC50_{50}. Apply bootstrap resampling to estimate confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.